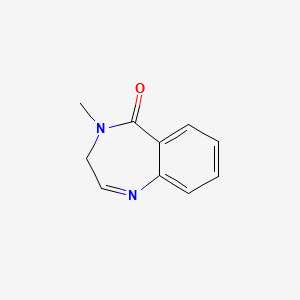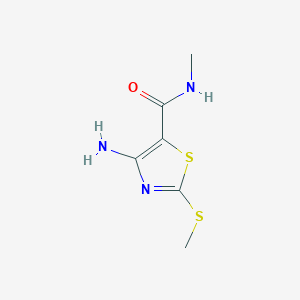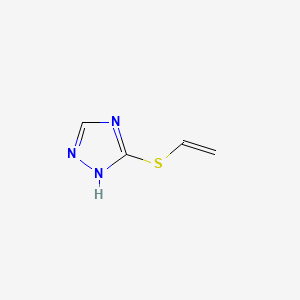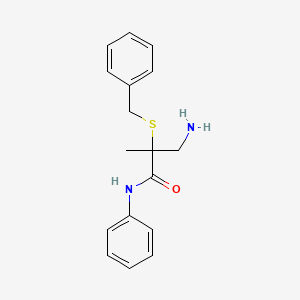![molecular formula C4H6Cl2NO3P B14508243 Ethyl [chloro(isocyanato)methyl]phosphonochloridate CAS No. 62779-25-3](/img/structure/B14508243.png)
Ethyl [chloro(isocyanato)methyl]phosphonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [chloro(isocyanato)methyl]phosphonochloridate is a chemical compound that contains both isocyanate and phosphonochloridate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [chloro(isocyanato)methyl]phosphonochloridate typically involves the reaction of an appropriate phosphonochloridate precursor with an isocyanate source. One common method is the reaction of ethyl phosphonochloridate with chloro(isocyanato)methyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the phosphonochloridate precursor, followed by its reaction with the isocyanate source. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl [chloro(isocyanato)methyl]phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives and other by-products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts like tertiary amines or metal salts may be used to accelerate the reactions.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Phosphonic Acid Derivatives: Formed by the hydrolysis of the phosphonochloridate group.
科学的研究の応用
Ethyl [chloro(isocyanato)methyl]phosphonochloridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of ethyl [chloro(isocyanato)methyl]phosphonochloridate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable adducts, while the phosphonochloridate group can undergo hydrolysis or substitution reactions. These reactions can lead to the formation of various products, depending on the nature of the nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
Ethyl (methoxymethyl)phosphonochloridate: Similar in structure but contains a methoxymethyl group instead of a chloro(isocyanato)methyl group.
Diethylchlorophosphate: Contains two ethyl groups and a chlorine atom bonded to phosphorus.
Chloro (methoxymethyl)phosphinic acid, ethyl ester: Similar in structure but contains a methoxymethyl group instead of a chloro(isocyanato)methyl group.
Uniqueness
Ethyl [chloro(isocyanato)methyl]phosphonochloridate is unique due to the presence of both isocyanate and phosphonochloridate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications.
特性
CAS番号 |
62779-25-3 |
|---|---|
分子式 |
C4H6Cl2NO3P |
分子量 |
217.97 g/mol |
IUPAC名 |
1-[chloro-[chloro(isocyanato)methyl]phosphoryl]oxyethane |
InChI |
InChI=1S/C4H6Cl2NO3P/c1-2-10-11(6,9)4(5)7-3-8/h4H,2H2,1H3 |
InChIキー |
VDQLQTPHUSOOBF-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(N=C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)






silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)


![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
